2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide
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Overview
Description
2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide typically involves multiple steps. One common approach starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which can be synthesized via a one-step reaction from 2,3-dichloro-5-trifluoromethylpyridine . This intermediate is then reacted with ethylamine to form 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . Finally, this amine is coupled with 2-chlorobenzoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and benzamide rings can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chlorine substituents play a crucial role in its biological activity by influencing its binding affinity and specificity to target proteins . The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine: Another intermediate used in the synthetic route.
Fluazifop-butyl: A related compound used in agrochemicals.
Uniqueness
2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
658066-17-2 |
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Molecular Formula |
C15H11Cl2F3N2O |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl2F3N2O/c16-11-4-2-1-3-10(11)14(23)21-6-5-13-12(17)7-9(8-22-13)15(18,19)20/h1-4,7-8H,5-6H2,(H,21,23) |
InChI Key |
KEUNICJEXWUSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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